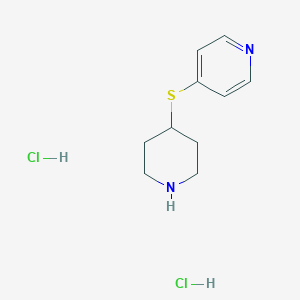

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Overview

Description

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride typically involves the reaction of 4-chloropyridine with piperidine-4-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Functionalized piperidine or pyridine derivatives.

Scientific Research Applications

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

4-(Piperidin-4-yl)benzoic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.

1-(4-Fluorobenzyl)piperidin-4-yl derivatives: Evaluated for their antiplasmodial activity.

Uniqueness

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfanyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride, with the CAS number 105283-60-1, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridine ring via a sulfanyl group, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 267.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound can inhibit the activity of these targets by binding to their active sites, leading to various biological effects depending on the target pathway involved .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth effectively, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the anticancer activity of compounds related to 4-(Piperidin-4-ylsulfanyl)-pyridine. In particular, a study involving a related compound demonstrated its ability to suppress tumor growth in vivo in a syngeneic mouse model. The compound was administered at a dosage of 40 mg/kg daily, resulting in a tumor growth inhibition rate of approximately 39% after two weeks of treatment . This suggests that similar compounds may have therapeutic potential in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has been studied as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), with reported IC50 values indicating high potency (as low as 25 nM for related compounds) . This inhibition could be beneficial in treating conditions like cancer or metabolic disorders.

Data Table: Biological Activities and IC50 Values

| Activity | Compound | IC50 Value (nM) | Reference |

|---|---|---|---|

| ENPP1 Inhibition | 18p | 25.0 | |

| Tumor Growth Inhibition | 18p | TGI = 39% | |

| Antimicrobial Activity | Various | Varies |

Case Studies

- In Vivo Efficacy Against Cancer : In a study using a 4T1 mouse model, the administration of a related compound showed significant tumor suppression without notable weight loss in subjects, indicating a favorable therapeutic window .

- Antimicrobial Evaluation : A series of piperidine derivatives were tested for antimicrobial activity against various bacterial strains, showing promising results with several compounds exhibiting MIC values below clinically relevant thresholds .

Properties

IUPAC Name |

4-piperidin-4-ylsulfanylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAPNPQBYRPTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619849 | |

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105283-60-1 | |

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.